molecular formula C17H18N2O5S B1678445 Piretanide CAS No. 55837-27-9

Piretanide

Numéro de catalogue: B1678445
Numéro CAS: 55837-27-9
Poids moléculaire: 362.4 g/mol
Clé InChI: UJEWTUDSLQGTOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le pirétanide est un diurétique de l'anse synthétisé en 1973 chez Hoechst AG en Allemagne. Il est utilisé pour traiter l'hypertension artérielle essentielle et les œdèmes d'origine cardiaque, hépatique et rénale. Le pirétanide agit en inhibant la réabsorption des électrolytes principalement dans la branche ascendante épaisse de l'anse de Henlé et dans les tubules rénaux distaux .

Analyse Des Réactions Chimiques

Le pirétanide subit plusieurs types de réactions chimiques, notamment :

Les réactifs courants utilisés dans ces réactions comprennent le méthanol, l'eau, l'acide acétique et l'ammoniaque. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du pirétanide avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Le pirétanide a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le pirétanide exerce ses effets en inhibant la réabsorption des électrolytes dans la branche ascendante épaisse de l'anse de Henlé et dans les tubules rénaux distaux. Cette inhibition entraîne une augmentation de l'excrétion de sodium, de potassium et d'eau, ce qui contribue à réduire la pression artérielle et l'œdème . Les cibles moléculaires impliquées comprennent le transporteur de la famille des transporteurs de solutés 12 membre 1 (SLC12A1) .

Applications De Recherche Scientifique

Pharmacodynamic Properties

Piretanide acts mainly on the thick ascending limb of the loop of Henle, inhibiting sodium and chloride reabsorption. Its diuretic effect begins within one hour of administration and lasts for approximately five to six hours. Compared to other loop diuretics like furosemide and bumetanide, this compound exhibits a potency that is approximately 5 to 7 times greater than furosemide but less than bumetanide .

Clinical Applications

1. Management of Hypertension

  • This compound has been shown to significantly lower elevated blood pressure in patients with mild to moderate hypertension. Clinical trials indicate that a dosage range of 6 to 12 mg/day can achieve comparable antihypertensive efficacy to hydrochlorothiazide while having a lesser impact on serum potassium levels .

2. Treatment of Congestive Heart Failure

  • In patients with congestive heart failure, this compound has demonstrated efficacy in promoting diuresis and improving functional status. A study involving 20 patients indicated that oral administration of this compound resulted in significant diuresis and an improvement in the New York Heart Association functional class status . The findings suggest that it may have potassium-sparing properties, which is advantageous for patients at risk of hypokalemia .

3. Use in Cirrhosis with Ascites

  • This compound has been evaluated for its effectiveness in treating ascites due to cirrhosis. In a study involving 20 patients, it was administered at a dose of 12 mg/day. The results showed that approximately 55% of patients responded positively, indicating significant increases in urinary sodium excretion and volume . The response was correlated with pre-treatment plasma aldosterone levels, suggesting that higher aldosterone levels may predict resistance to treatment .

Comparative Efficacy

To better understand the relative effectiveness of this compound compared to other diuretics, the following table summarizes key findings from clinical studies:

Diuretic Dosage Efficacy Potassium Levels
This compound6-12 mg/daySignificant reduction in BP; effective for CHFMinimal impact on serum potassium
Furosemide40 mg/dayEffective for CHF; standard treatmentHigher risk of hypokalemia
Bumetanide1 mg/dayEffective; more potent than furosemideModerate risk

Case Studies

Case Study 1: Congestive Heart Failure
A double-blind study evaluated the effects of this compound on patients with congestive heart failure over a period of 28 days. Patients receiving this compound showed significant improvements in diuresis compared to placebo, with only one case of mild hypokalemia reported among participants .

Case Study 2: Cirrhosis with Ascites
In another investigation involving cirrhotic patients with ascites, this compound was administered at varying doses. Those who responded exhibited significantly increased urinary sodium excretion compared to non-responders, highlighting the importance of baseline aldosterone levels in predicting treatment outcomes .

Mécanisme D'action

Piretanide exerts its effects by inhibiting the reabsorption of electrolytes in the thick ascending limb of the loop of Henle and in the distal renal tubules. This inhibition leads to increased excretion of sodium, potassium, and water, which helps to reduce blood pressure and edema . The molecular targets involved include the solute carrier family 12 member 1 (SLC12A1) transporter .

Comparaison Avec Des Composés Similaires

Le pirétanide est similaire à d'autres diurétiques de l'anse tels que la furosemide et le bumetanide. Il présente un rapport d'excrétion sodium/potassium plus favorable et un taux dose/réponse plus adapté . Ces caractéristiques font du pirétanide un diurétique unique et efficace pour traiter l'hypertension et l'œdème.

Composés similaires

  • Furosemide
  • Bumetanide
  • Torsemide

Les propriétés uniques et l'efficacité du pirétanide dans le traitement de l'hypertension et de l'œdème en font un composé précieux à la fois en médecine et en recherche scientifique.

Activité Biologique

Piretanide is a potent loop diuretic primarily used in the management of conditions such as congestive heart failure and hypertension. Its biological activity encompasses various pharmacological effects, including diuresis, natriuresis, and potassium-sparing properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts mainly on the thick ascending limb of the loop of Henle in the nephron. It inhibits the Na-K-2Cl co-transporter (NKCC2), leading to increased excretion of sodium, chloride, and water. This mechanism results in significant diuretic effects, making it effective in treating fluid retention associated with heart failure and other conditions.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic profile of this compound reveals its potency compared to other loop diuretics. Research indicates that this compound is approximately 5 to 7 times more potent than furosemide but significantly less potent than bumetanide on a weight-for-weight basis .

Table 1: Comparative Potency of Loop Diuretics

DiureticPotency (relative)
This compound5-7 times furosemide
Furosemide1
Bumetanide10 times furosemide

This compound's pharmacokinetics show rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration. The drug has a half-life of approximately 1-2 hours, necessitating multiple doses for sustained effect .

Clinical Efficacy

Case Studies and Clinical Trials

  • Congestive Heart Failure : A study involving patients with mild to moderately severe congestive heart failure demonstrated that oral this compound (up to 24 mg daily) resulted in significant diuresis and improvement in functional class status according to the New York Heart Association criteria . The study noted that while some patients experienced mild hypokalemia, overall potassium levels remained stable.
  • Hypertension : In a large-scale trial, patients administered 6 to 12 mg/day of this compound showed significant reductions in blood pressure comparable to those treated with hydrochlorothiazide but with fewer effects on serum potassium levels .
  • Cirrhosis with Ascites : A study on cirrhosis patients indicated that 12 mg/day of this compound was effective in inducing diuresis in about 55% of participants, showing promise as a treatment option for this population .

Safety Profile

This compound has been generally well-tolerated in clinical settings. Adverse effects are relatively uncommon but can include electrolyte imbalances such as hypokalemia and hyperuricemia. Monitoring of renal function is recommended due to potential increases in blood urea nitrogen (BUN) levels without significant changes in serum creatinine .

Table 2: Summary of Clinical Findings

ConditionDosageEfficacy (%)Notable Side Effects
Congestive Heart FailureUp to 24 mgSignificant improvement notedMild hypokalemia
Hypertension6-12 mgComparable to hydrochlorothiazideMinimal impact on potassium
Cirrhosis with Ascites12 mg~55% response rateElectrolyte imbalances possible

Propriétés

IUPAC Name

4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEWTUDSLQGTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023488
Record name Piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-27-9
Record name Piretanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piretanide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piretanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piretanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRETANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ6KK6GV93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Piretanide
Reactant of Route 2
Piretanide
Reactant of Route 3
Piretanide
Reactant of Route 4
Piretanide
Reactant of Route 5
Piretanide
Reactant of Route 6
Piretanide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.